molecular formula C2H7NaO4S B1603898 Ethanesulfonic acid sodium salt monohydrate CAS No. 308103-56-2

Ethanesulfonic acid sodium salt monohydrate

Cat. No.: B1603898
CAS No.: 308103-56-2
M. Wt: 150.13 g/mol
InChI Key: ZWDIDBOOWLDXON-UHFFFAOYSA-M
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Description

Ethanesulfonic acid sodium salt monohydrate is the hydrated sodium salt of ethanesulfonic acid. It is a white crystalline solid with the molecular formula CH3CH2SO3Na·H2O and a molecular weight of 150.13 g/mol . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanesulfonic acid sodium salt monohydrate can be synthesized through the neutralization of ethanesulfonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the monohydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization step is crucial to obtain the monohydrate form, which is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid sodium salt monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonic acid sodium salt monohydrate is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties. Its ability to form stable monohydrate crystals makes it particularly useful in various applications where precise control of chemical composition is required .

Properties

IUPAC Name

sodium;ethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDIDBOOWLDXON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635565
Record name Sodium ethanesulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-56-2
Record name Sodium ethanesulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanesulfonic acid sodium salt monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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